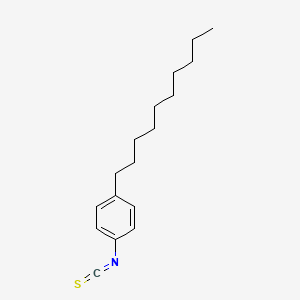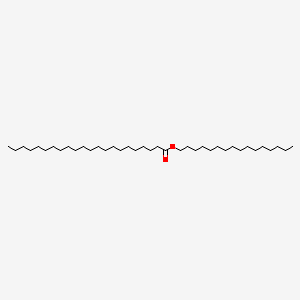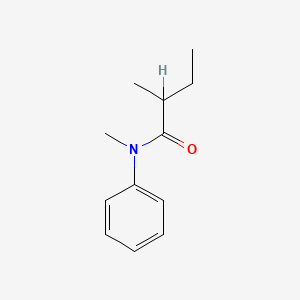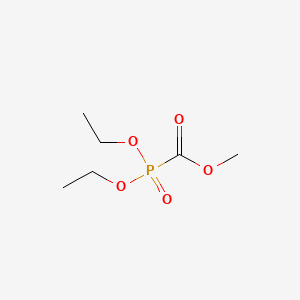
1-(p-Toluenesulfonyl)azetidine
Overview
Description
1-(p-Toluenesulfonyl)azetidine is a heterocyclic compound that features a four-membered azetidine ring substituted with a p-toluenesulfonyl group. This compound is known for its utility as a building block in organic synthesis, particularly in the preparation of various nitrogen-containing heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(p-Toluenesulfonyl)azetidine can be synthesized through the reaction of azetidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(p-Toluenesulfonyl)azetidine undergoes various chemical reactions, including:
Ring-Opening Reactions: Catalyzed by silver(I) complexes, the azetidine ring can be opened by nucleophiles such as alcohols, amines, and thiols.
Substitution Reactions: The p-toluenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Silver(I) Catalysts: Used in ring-opening reactions.
Nucleophiles: Alcohols, amines, thiols, and related compounds.
Major Products:
Scientific Research Applications
1-(p-Toluenesulfonyl)azetidine is utilized in various scientific research applications, including:
Organic Synthesis: As a building block for synthesizing complex nitrogen-containing heterocycles.
Polymer Chemistry: Used in the preparation of polyamines through ring-opening polymerization.
Medicinal Chemistry: Investigated for its potential in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action for 1-(p-Toluenesulfonyl)azetidine primarily involves its ability to undergo ring-opening reactions. The p-toluenesulfonyl group stabilizes the intermediate formed during the reaction, facilitating the nucleophilic attack and subsequent product formation . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
1-Tosylaziridine: Another sulfonyl-substituted aziridine with similar reactivity but a three-membered ring.
N-Tosylaziridine: Similar in structure but differs in ring size and reactivity.
Uniqueness: 1-(p-Toluenesulfonyl)azetidine is unique due to its four-membered ring structure, which imparts distinct reactivity compared to three-membered aziridines. This difference in ring strain and stability makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-9-3-5-10(6-4-9)14(12,13)11-7-2-8-11/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCBXONEZGIOSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301461 | |
| Record name | 1-(p-Toluenesulfonyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7730-45-2 | |
| Record name | N-p-Tosylazetidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(p-Toluenesulfonyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















